
3-Amino-2,3-dicyclopropylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,3-dicyclopropylpropan-1-ol, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. ACPD belongs to the class of amino acids and is commonly used as a research tool to study the mechanism of action of glutamate receptors.
科学的研究の応用
Synthesis and Antimalarial Activity
A study by D’hooghe et al. (2011) reported the preparation of various 2-amino-3-arylpropan-1-ols, including compounds structurally related to 3-Amino-2,3-dicyclopropylpropan-1-ol, and evaluated their antimalarial activity. The compounds exhibited moderate antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This research highlights the potential of such compounds in antimalarial drug development (D’hooghe et al., 2011).
Role in Polyamine Biosynthesis Inhibition
Research by Khomutov et al. (1985) demonstrated that 1-Aminooxy-3-aminopropane, structurally similar to 3-Amino-2,3-dicyclopropylpropan-1-ol, acts as a potent inhibitor of enzymes involved in polyamine biosynthesis. This includes inhibiting ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. Such inhibition could have significant implications in the study of cellular growth and proliferation, particularly in cancer research (Khomutov et al., 1985).
Microwave-Assisted Synthesis and Malaria Parasite Activities
A study by Robin et al. (2007) described the microwave-assisted synthesis of a series of 1-aminopropan-2-ols, which showed significant activity against malaria parasites. This method provides a rapid and efficient way to generate libraries of beta-amino alcohols that could include 3-Amino-2,3-dicyclopropylpropan-1-ol or its derivatives, and it highlights their potential in developing antimalarial therapies (Robin et al., 2007).
Application in Organic Synthesis
Lifchits and Charette (2008) discussed the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, a methodology that could be applied to compounds like 3-Amino-2,3-dicyclopropylpropan-1-ol. This method is significant for the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds (Lifchits & Charette, 2008).
特性
IUPAC Name |
3-amino-2,3-dicyclopropylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-3-4-7)8(5-11)6-1-2-6/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITUQCSFEYRGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)C(C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,3-dicyclopropylpropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

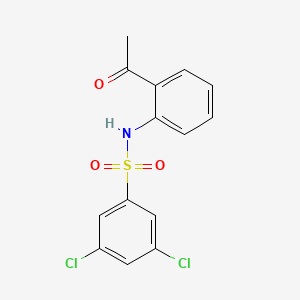
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2680540.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)
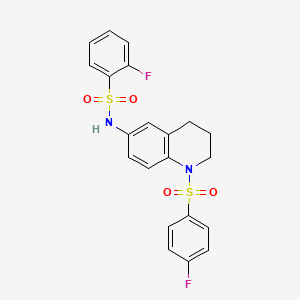
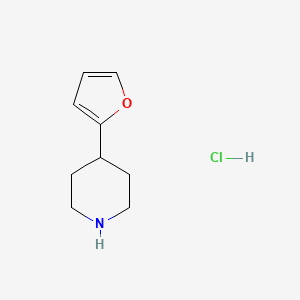
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)
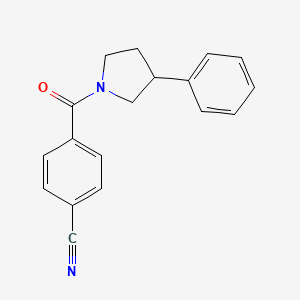
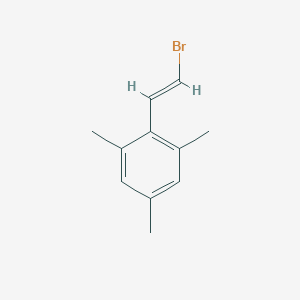
![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)
![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)
